molecular formula C9H11ClN2O B12214381 3-amino-N-(4-chlorophenyl)propanamide

3-amino-N-(4-chlorophenyl)propanamide

Cat. No.: B12214381
M. Wt: 198.65 g/mol
InChI Key: GZCAYYFTJMKIAF-UHFFFAOYSA-N
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Description

3-Amino-N-(4-chloro-phenyl)-propionamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of propionamide, where the amino group is attached to the third carbon and the phenyl ring is substituted with a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-chloro-phenyl)-propionamide typically involves the reaction of 4-chloroaniline with acrylonitrile, followed by hydrolysis and subsequent amide formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding amide.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-N-(4-chloro-phenyl)-propionamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-chloro-phenyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines or alcohols.

    Substitution: Phenyl derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

3-Amino-N-(4-chloro-phenyl)-propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-chloro-phenyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(4-bromo-phenyl)-propionamide: Similar structure with a bromine atom instead of chlorine.

    3-Amino-N-(4-methoxy-phenyl)-propionamide: Contains a methoxy group on the phenyl ring.

    3-Amino-N-(4-nitro-phenyl)-propionamide: Features a nitro group on the phenyl ring.

Uniqueness

3-Amino-N-(4-chloro-phenyl)-propionamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCAYYFTJMKIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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